N-Trifluoroacetyl-4-iodophenylalanine
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Overview
Description
N-Trifluoroacetyl-4-iodophenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a trifluoroacetyl group attached to the nitrogen atom and an iodine atom at the para position of the benzene ring. The trifluoroacetyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Trifluoroacetyl-4-iodophenylalanine typically involves the protection of the amino group of 4-iodophenylalanine with a trifluoroacetyl group. One common method involves the reaction of 4-iodophenylalanine with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and yields the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Trifluoroacetyl-4-iodophenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Deprotection: The trifluoroacetyl group can be removed under acidic or basic conditions to regenerate the free amino group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azidophenylalanine, while oxidation with potassium permanganate could produce 4-iodobenzoic acid .
Scientific Research Applications
N-Trifluoroacetyl-4-iodophenylalanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study enzyme-substrate interactions and protein modifications.
Mechanism of Action
The mechanism of action of N-Trifluoroacetyl-4-iodophenylalanine involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity and stability. The iodine atom can also facilitate the compound’s incorporation into radiopharmaceuticals, allowing for targeted imaging and therapy .
Comparison with Similar Compounds
Similar Compounds
4-Iodophenylalanine: A phenylalanine derivative with an iodine atom at the para position but without the trifluoroacetyl group.
N-Trifluoroacetylphenylalanine: Similar to N-Trifluoroacetyl-4-iodophenylalanine but lacks the iodine atom.
Uniqueness
This compound is unique due to the presence of both the trifluoroacetyl and iodine groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H9F3INO3 |
---|---|
Molecular Weight |
387.09 g/mol |
IUPAC Name |
(2S)-3-(4-iodophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C11H9F3INO3/c12-11(13,14)10(19)16-8(9(17)18)5-6-1-3-7(15)4-2-6/h1-4,8H,5H2,(H,16,19)(H,17,18)/t8-/m0/s1 |
InChI Key |
FDXXWODRLVQIOO-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)C(F)(F)F)I |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(F)(F)F)I |
Origin of Product |
United States |
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